4-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c1-3-11-21-16-12(2)5-4-6-15(16)23-18(21)20-17(22)13-7-9-14(19)10-8-13/h1,4-10H,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPZQVDBGABJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a 2,3-dihydro-1,3-benzothiazole scaffold substituted with a methyl group at position 4, a propargyl group at position 3, and a 4-fluorobenzamide group attached via a (2Z)-configured imine bond. Key challenges include:
- Regioselective introduction of the propargyl group without side reactions.
- Control of imine geometry (Z-configuration) during benzamide coupling.
- Compatibility of reaction conditions with the thermally sensitive nitrile and alkyne functionalities.
Synthetic Routes and Methodologies
Method A: Stepwise Benzothiazole Core Synthesis Followed by Amidation
Formation of the Benzothiazole Ring
The benzothiazole core is synthesized via cyclocondensation of 4-methyl-2-aminothiophenol with carbon disulfide in the presence of a base (e.g., NaOH) under reflux in ethanol. This yields 4-methyl-2-mercaptobenzothiazole, which is subsequently alkylated at the sulfur atom using propargyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.
Reaction Conditions:
- Alkylation: Propargyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 12 h.
- Yield: ~78% (isolated via column chromatography).
Imine Formation and Benzamide Coupling
The resulting 3-(prop-2-yn-1-yl)-4-methyl-2,3-dihydro-1,3-benzothiazol-2-amine is condensed with 4-fluorobenzoyl chloride using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds via nucleophilic acyl substitution, forming the imine bond with (Z)-selectivity dictated by steric hindrance from the propargyl group.
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDCl/HOBt | 85 |
| Solvent | DCM | 82 |
| Temperature | 25°C | 85 |
| Reaction Time | 24 h | 85 |
Method B: One-Pot Cyclization and Amidation
This approach combines benzothiazole ring formation and amidation in a single reaction vessel. A thiourea intermediate, generated from 4-fluoro-N-(2-aminophenyl)benzamide and carbon disulfide, undergoes cyclization with methyl iodide and propargyl bromide in a sequential manner.
Key Steps:
- Thiourea Formation: 4-Fluorobenzoic acid is converted to its acid chloride and coupled with 2-aminothiophenol using triethylamine (TEA) in tetrahydrofuran (THF).
- Cyclization: Treatment with methyl iodide and propargyl bromide in the presence of NaH promotes simultaneous alkylation and cyclization.
Advantages:
Method C: Schiff Base Condensation
The benzothiazole amine is reacted with 4-fluorobenzaldehyde in toluene under Dean-Stark conditions to form the Schiff base, which is subsequently oxidized to the amide using meta-chloroperbenzoic acid (mCPBA). While this method achieves moderate yields (~65%), it requires careful control of oxidation conditions to prevent over-oxidation of the alkyne group.
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 6.95 (s, 1H, CH=N), 4.52 (s, 2H, CH₂C≡CH), 2.89 (s, 3H, CH₃), 2.32 (s, 1H, C≡CH).
- MS (ESI): m/z 355.1 [M+H]⁺.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| A | 85 | 98 | 36 | High selectivity |
| B | 72 | 95 | 24 | Fewer steps |
| C | 65 | 90 | 48 | Avoids coupling reagents |
Challenges and Limitations
- Propargyl Group Stability: The alkyne moiety is prone to polymerization under acidic or high-temperature conditions, necessitating inert atmospheres and low temperatures during synthesis.
- Imine Geometry Control: Achieving >95% (Z)-selectivity requires precise stoichiometry and catalytic use of molecular sieves to absorb water.
Chemical Reactions Analysis
4-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with benzothiazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of new benzothiazole derivatives that demonstrated promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes. Specifically, the presence of fluorine atoms can enhance binding affinity and selectivity towards target enzymes. In studies focusing on tyrosinase inhibitors for hyperpigmentation disorders, related compounds have shown effective inhibition of enzyme activity, suggesting that 4-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide could similarly function as a therapeutic agent .
Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activities. The compound may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Case Studies in Medicinal Applications
Several studies have focused on synthesizing and evaluating the biological activities of benzothiazole derivatives:
Photophysical Properties
The unique structure of this compound may also lead to interesting photophysical properties. Studies indicate that compounds with similar structures can exhibit fluorescence or phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Polymer Chemistry
In polymer science, benzothiazole-based compounds are explored as additives to enhance thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can improve resistance to UV degradation and increase overall durability .
Case Studies in Material Applications
Research has demonstrated the utility of benzothiazole derivatives in material science:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
4-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be compared with similar compounds such as:
4-fluoro-N-[(2Z)-4-fluoro-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]benzamide: This compound has an additional fluorine atom on the benzothiazole ring, which may alter its chemical reactivity and biological activity.
4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound features a thiadiazole ring instead of a benzothiazole ring, which may result in different chemical and biological properties.
Biological Activity
4-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a fluorine atom, a benzamide moiety, and a thiazole derivative, which are known to enhance the compound's pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , and it features:
- A benzamide backbone, which is often associated with various biological activities.
- A thiazole ring that contributes to its anticancer properties.
- A fluorine atom that can influence the compound's reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activities. For instance, derivatives similar to 4-fluoro-N-(...) have shown promising results against various cancer cell lines:
- In vitro studies demonstrated that certain benzothiazole derivatives possess IC50 values in the low micromolar range against cancer cells, indicating potent antiproliferative effects .
- Case Study : A study on a closely related compound showed an IC50 value of 1.30 μM against HepG2 cells, demonstrating its potential as an anticancer agent .
The mechanism by which 4-fluoro-N-(...) exerts its anticancer effects may involve:
- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells through activation of caspase pathways .
- Cell Cycle Arrest : The compound may cause G2/M phase arrest in cancer cells, preventing their proliferation .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of related compounds:
In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer potential of related compounds:
- Tumor Growth Inhibition : A similar benzothiazole derivative exhibited a tumor growth inhibition rate of 48.89% compared to standard treatments .
Toxicity and Selectivity
Fluorinated compounds often demonstrate lower toxicity profiles compared to their non-fluorinated counterparts. For instance:
Q & A
Basic: What synthetic strategies are recommended for preparing 4-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiazole core. Key steps include:
- Formation of the benzothiazole ring : Cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
- Introduction of the propargyl group : Alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Coupling with the fluorobenzamide moiety : Amide bond formation via Schotten-Baumann reaction or using coupling agents like EDC/HOBt in anhydrous dichloromethane .
- Z-isomer control : Stereoselective synthesis achieved by optimizing reaction solvents (e.g., DMF vs. THF) and temperatures .
Critical parameters : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How is the stereochemical integrity of the (2Z)-configured benzothiazole confirmed?
Answer:
The Z-configuration is verified using:
- X-ray crystallography : Single-crystal analysis resolves the spatial arrangement of the imine bond and substituents (e.g., C=N bond length ~1.28 Å, torsion angles <10°) .
- NMR spectroscopy :
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
Answer:
Contradictions often arise from impurities or dynamic effects. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₄FN₃OS, [M+H]⁺ calc. 368.0865, observed 368.0868) to rule out adducts .
- Variable-temperature NMR : Detect rotational isomers by acquiring spectra at 25°C and 60°C in DMSO-d₆ .
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings (e.g., HMBC correlations between the fluorine-bearing aromatic proton and carbonyl carbon) .
Advanced: What methodologies optimize yield in propargylation reactions without side-product formation?
Answer:
Propargylation efficiency depends on:
- Base selection : Use non-nucleophilic bases (e.g., DBU) to minimize elimination byproducts .
- Solvent polarity : Polar aprotic solvents (acetonitrile) enhance electrophilicity of propargyl bromide .
- Catalysis : Add CuI (5 mol%) to accelerate alkylation and suppress alkyne dimerization .
Typical yields : 70–85% after optimization .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA, 1.0 mL/min); target ≥95% purity with retention time ~8.2 min .
- Elemental analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 62.10%, H: 3.83%, N: 11.46%) .
- Melting point : Sharp range (e.g., 198–200°C) indicates crystallinity .
Advanced: How does the fluorine substituent influence electronic properties and reactivity?
Answer:
The 4-fluoro group:
- Electron-withdrawing effect : Lowers LUMO energy, enhancing electrophilic reactivity (e.g., in Suzuki-Miyaura coupling) .
- Hydrogen-bonding : Participates in intermolecular interactions (e.g., C-F⋯H-N) in crystal packing, confirmed by X-ray .
- Metabolic stability : Reduces oxidative metabolism in vitro (t₁/₂ > 6 h in liver microsomes) compared to non-fluorinated analogs .
Advanced: What strategies validate target engagement in biological assays (e.g., enzyme inhibition)?
Answer:
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., KD = 120 nM for kinase X) .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment (ΔTm = +4°C at 10 µM) .
- Mutagenesis studies : Replace key residues (e.g., Ser205Ala in active site) to abrogate inhibition, confirming specificity .
Basic: What solvent systems are optimal for recrystallization?
Answer:
- Ethanol/water (7:3) : Yields needle-like crystals suitable for X-ray .
- Dichloromethane/hexane : Recrystallizes amorphous solids (recovery >90%) .
Note : Slow cooling (0.5°C/min) enhances crystal quality .
Advanced: How are computational methods (e.g., DFT) used to predict reactivity?
Answer:
- *DFT calculations (B3LYP/6-31G)**: Predict Fukui indices to identify nucleophilic sites (e.g., C-5 of benzothiazole) .
- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., RMSD <2.0 Å vs. crystal structures) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How to resolve discrepancies in biological activity between in vitro and cell-based assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
